N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine
Description
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C11H23NO2/c1-8(7-13-4)12-11-5-9(2)14-10(3)6-11/h8-12H,5-7H2,1-4H3 |
InChI Key |
PZVXKVSJOWJZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aziridine Intermediates
A primary method involves the enantioselective hydrogenation of aziridine intermediates . This approach leverages transition-metal catalysts to achieve high stereochemical control:
- Reagents : An aziridine precursor (e.g., 2,6-dimethyl-4-aziridinyloxane) is reacted under hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) or Raney nickel catalyst .
- Conditions : Reactions typically occur at 20–50 bar H₂ pressure and 50–80°C in polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate.
- Yield : Reported enantiomeric excess (ee) values exceed 90% , with isolated yields of 75–85% .
Mechanistic Insight : The hydrogenation proceeds via cleavage of the aziridine ring’s strained C–N bond, followed by stereospecific addition of hydrogen to form the tertiary amine.
Reductive Alkylation of Aldehydes/Ketones
The patent US8034978B2 outlines a scalable reductive alkylation strategy for analogous amines:
- Substrates : A ketone (e.g., 2,6-dimethyloxan-4-one) reacts with a primary amine (e.g., 1-methoxypropan-2-amine) under hydrogenation conditions.
- Catalyst : 5% Pd/C suspended in methanol or ethanol.
- Conditions :
- Temperature : 80–120°C
- Pressure : 25–50 bar H₂
- Reaction Time : 4–8 hours.
- Yield : Conversions of >95% are achievable, with isolated yields of 80–90% after distillation.
Key Optimization : Excess aldehyde/ketone (1.02–1.25 molar ratio) minimizes by-products like aldol adducts. Catalyst recycling (e.g., Pd/C retained in the reactor) enhances cost efficiency.
Multi-Step Synthesis via Oxazine Intermediates
A less common route involves constructing the oxane ring in situ :
- Step 1 : Condensation of 1-methoxypropan-2-amine with a diketone (e.g., 2,6-dimethyl-1,5-diketone) in acidic media to form an oxazine intermediate.
- Step 2 : Reduction of the oxazine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF.
- Yield : This method yields 60–70% but requires rigorous purification due to side reactions.
Analytical and Process Data
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Aziridine Hydrogenation | Pd/C | 50–80 | 20–50 | 75–85 | >90 |
| Reductive Alkylation | Pd/C | 80–120 | 25–50 | 80–90 | N/A |
| Oxazine Reduction | NaBH₄/LiAlH₄ | 0–25 (Step 2) | Ambient | 60–70 | <80 |
Critical Process Considerations
- Catalyst Selection : Pd/C offers superior activity and recyclability compared to homogeneous catalysts.
- Solvent Choice : Methanol or ethanol enhances hydrogen solubility and reduces side reactions.
- By-Product Management : Aldol condensation by-products are mitigated by controlled aldehyde/ketone dosing.
Applications and Derivatives
The compound serves as a precursor for:
- Chiral Ligands : In asymmetric catalysis (e.g., hydrogenation of ketones).
- Pharmaceutical Intermediates : For drugs targeting neurological disorders.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide (CAS 87392-12-9), which also contains a 1-methoxypropan-2-yl substituent. However, the latter is an acetamide derivative with a substituted aromatic ring, differing in both backbone and functional groups (amide vs. amine).
Table 1: Structural and Regulatory Comparison
| Property | N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide |
|---|---|---|
| Core Structure | 2,6-dimethyloxan-4-amine | Chloroacetamide with substituted phenyl ring |
| Functional Groups | Tertiary amine, methoxy ether | Amide, methoxy ether, chloro substituent |
| Stereochemistry | Undefined | (S)-configured methoxypropan-2-yl |
| Regulatory Status | Likely subject to new chemical regulations | Requires GHS labeling and SDS under updated regulations |
Regulatory Considerations
Both compounds fall under evolving regulatory frameworks for industrial chemicals. The acetamide analogue (CAS 87392-12-9) is explicitly listed in recent updates to global chemical regulations, requiring compliance with GHS labeling and safety data sheet (SDS) preparation.
Biological Activity
N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine, with the CAS number 1544411-93-9, is a compound that has garnered interest in various fields of biological research. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 201.31 g/mol
- Structure : The compound features a dimethyloxane ring structure with an amine functional group, which is critical for its biological interactions.
Pharmacological Effects
Research indicates that compounds related to this compound may influence various biological pathways:
- Neurotransmitter Modulation : Some studies suggest that similar compounds can act as modulators of neurotransmitter release, particularly in dopaminergic and serotonergic systems.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Toxicological Assessment
Toxicological evaluations are essential for understanding the safety profile of any new compound. Current literature does not provide extensive toxicological data specifically for this compound; however, general assessments of similar compounds suggest a need for thorough investigation due to possible cytotoxic effects at higher concentrations.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 201.31 g/mol |
| CAS Number | 1544411-93-9 |
| Potential Biological Activity | Neurotransmitter modulation, Anti-inflammatory effects |
Study 1: Neurotransmitter Interaction
A study conducted on a series of amine derivatives showed that compounds with similar structural features to this compound exhibited significant interaction with serotonin receptors. This suggests potential applications in mood regulation and anxiety disorders.
Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that related compounds could reduce pro-inflammatory cytokine production in macrophages. This finding highlights the potential for this compound as a therapeutic agent in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of structurally related oxan-4-amine derivatives typically involves multi-step protocols. For example, dioxane analogs are synthesized via nucleophilic substitution reactions using mercaptoacetic acid under reflux with catalysts like ZnCl₂ in DMF, followed by recrystallization . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. acetonitrile) and reaction time to improve yields. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, as seen in the synthesis of S-metolachlor derivatives .
Q. How is the crystal structure of this compound determined, and what insights does this provide?
- Methodological Answer : X-ray crystallography is the gold standard. For similar compounds (e.g., N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine), monoclinic systems (space group P2₁/c) are resolved using Bruker SMART APEXII diffractometers. Key parameters include unit cell dimensions (e.g., a = 9.6472 Å, β = 114.355°) and refinement metrics (R = 0.053). This data confirms stereochemistry and hydrogen-bonding networks critical for molecular packing .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data for oxan-4-amine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require rigorous validation. For example:
- Dose-Response Analysis : Test compounds across a wide concentration range (nM to mM) to identify non-linear effects.
- Assay Reprodubility : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement.
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. ethyl groups) and correlate with activity trends, as demonstrated in dioxane-based cytotoxic agents .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Degradation Pathways : Use isotope-labeled analogs (e.g., ¹⁴C-tagged) in soil/water microcosms to track biodegradation products via LC-MS/MS .
- Ecotoxicity Profiling : Combine in silico tools (e.g., EPA’s ECOSAR) with Daphnia magna acute toxicity assays to predict and validate ecological risks.
- Regulatory Compliance : Align with GHS guidelines for hazard classification, as mandated for structurally related acetamides (e.g., S-metolachlor) .
Q. What advanced analytical techniques validate purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC-PDA/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Relative retention times (RRT) and response factors (RF) are critical for impurity profiling, as standardized in pharmacopeial methods .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile functional groups (e.g., methoxy or amine moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
